

Application Note: Rheological Characterization of Octyl Isononanoate Formulations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Octyl isononanoate*

Cat. No.: *B12647603*

[Get Quote](#)

Introduction

Octyl isononanoate is a branched-chain ester that serves as a lightweight, non-greasy emollient in a variety of cosmetic and pharmaceutical formulations.^{[1][2]} Its primary functions include enhancing the spreadability of creams and lotions, reducing tackiness, and solubilizing active ingredients.^{[1][3]} The rheological properties of topical formulations are critical quality attributes that influence product performance, stability, and consumer perception.^[4] Understanding how the concentration of **octyl isononanoate** impacts the flow behavior (viscosity) and viscoelastic properties of a formulation is essential for product development and quality control.

This application note provides detailed protocols for measuring the rheological properties of oil-in-water (O/W) emulsion formulations containing varying concentrations of **octyl isononanoate**. It is intended to guide researchers and formulation scientists in characterizing the texture, stability, and sensory attributes of such products.

Materials and Methods

Materials

- **Octyl Isononanoate:** Clear, colorless liquid with a viscosity of approximately 4.3 cP at 25°C.
^[5]
- Deionized Water

- Emulsifier: A suitable non-ionic emulsifier system (e.g., Sorbitan Stearate and Polysorbate 60)
- Thickener: Carbomer
- Neutralizing Agent: Triethanolamine
- Preservative: Phenoxyethanol

Equipment

- Rotational Rheometer: Equipped with parallel plate or cone and plate geometries and a Peltier temperature control system.
- Homogenizer: High-shear mixer
- Analytical Balance
- pH Meter
- Beakers, Spatulas, and other standard laboratory glassware

Experimental Protocols

Preparation of O/W Emulsion Formulations

The following protocol describes the preparation of a base oil-in-water emulsion with varying concentrations of **octyl isononanoate**.

Table 1: Formulation Compositions

Ingredient	Formulation 1 (5% Oil Phase)	Formulation 2 (10% Oil Phase)	Formulation 3 (15% Oil Phase)
Oil Phase			
Octyl Isononanoate	5.00%	10.00%	15.00%
Emulsifier System	4.00%	4.00%	4.00%
Water Phase			
Deionized Water	89.40%	84.40%	79.40%
Carbomer	0.30%	0.30%	0.30%
Triethanolamine	0.30%	0.30%	0.30%
Phenoxyethanol	1.00%	1.00%	1.00%

Procedure:

- Water Phase Preparation: Disperse the carbomer in deionized water with gentle mixing. Heat to 75°C.
- Oil Phase Preparation: Combine the **octyl isononanoate** and emulsifier system. Heat to 75°C.
- Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed for 5-10 minutes.
- Cooling and Neutralization: Allow the emulsion to cool to 40°C with gentle stirring. Add the triethanolamine to neutralize the carbomer and thicken the emulsion.
- Preservation: Add the preservative and continue stirring until the emulsion is uniform and has reached room temperature (25°C).

Rheological Measurements

All rheological measurements should be performed at a controlled temperature of 25°C using a rotational rheometer.

3.2.1. Viscosity Profiling (Flow Curve)

This test measures the viscosity of the formulation as a function of shear rate, providing insights into its flow behavior under different conditions (e.g., at rest, during application).

Protocol:

- Carefully apply the sample to the lower plate of the rheometer, ensuring no air bubbles are trapped.
- Lower the upper geometry to the desired gap setting (e.g., 1 mm).
- Allow the sample to equilibrate for 2 minutes before starting the measurement.
- Perform a continuous shear rate ramp from 0.1 s^{-1} to 100 s^{-1} .
- Record the viscosity ($\text{Pa}\cdot\text{s}$) as a function of the shear rate (s^{-1}).

3.2.2. Oscillatory Amplitude Sweep (Yield Stress Determination)

This test determines the linear viscoelastic region (LVER) and the yield stress of the formulation. The yield stress is the minimum stress required to initiate flow.

Protocol:

- Apply the sample and set the geometry as described in 3.2.1.
- Allow the sample to equilibrate for 2 minutes.
- Perform a stress-controlled amplitude sweep at a constant frequency of 1 Hz. The stress range should be sufficient to cover both the linear and non-linear viscoelastic regions (e.g., 0.1 to 100 Pa).
- Record the storage modulus (G') and loss modulus (G'') as a function of shear stress (Pa). The end of the LVER and the yield point can be determined from the crossover point of G' and G'' .

3.2.3. Oscillatory Frequency Sweep

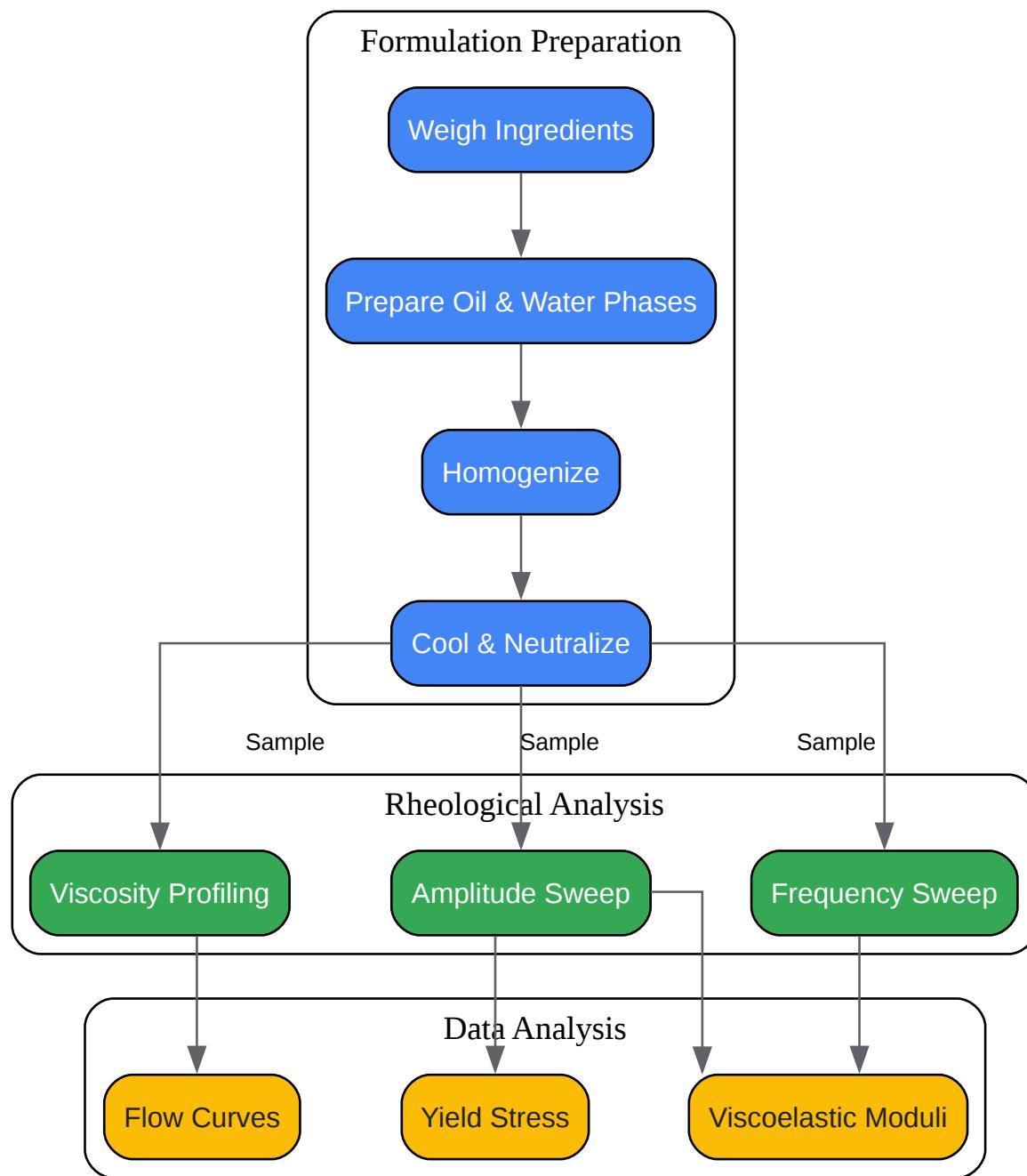
This test characterizes the viscoelastic structure of the formulation at rest.

Protocol:

- Apply the sample and set the geometry as described in 3.2.1.
- Allow the sample to equilibrate for 2 minutes.
- Select a stress value within the LVER determined from the amplitude sweep.
- Perform a frequency sweep from 0.1 to 10 Hz at the selected constant stress.
- Record the storage modulus (G') and loss modulus (G'') as a function of frequency (Hz).

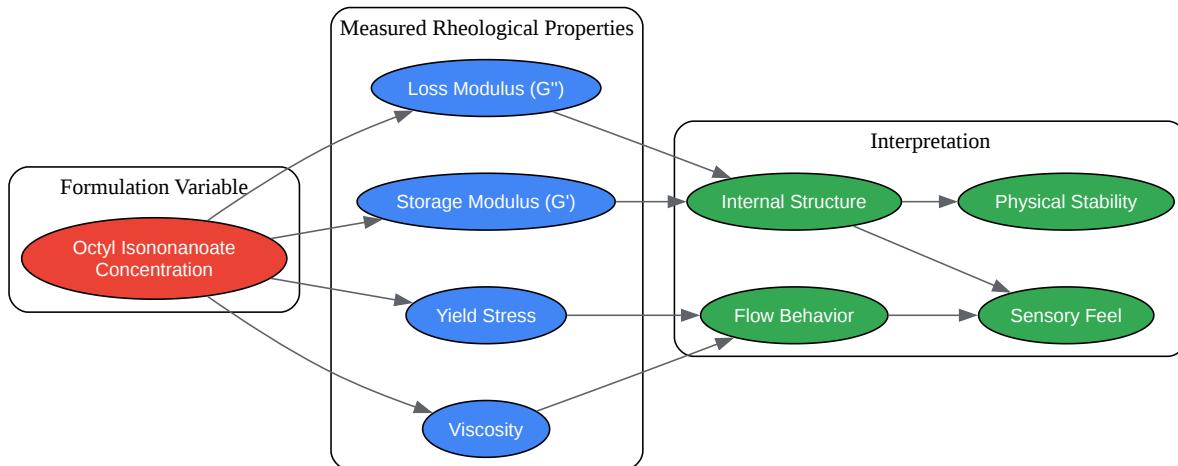
Data Presentation

The following tables summarize representative quantitative data obtained from the rheological characterization of the three formulations.


Table 2: Viscosity Data at Different Shear Rates

Shear Rate (s^{-1})	Formulation 1 (5% O/P) Viscosity ($Pa \cdot s$)	Formulation 2 (10% O/P) Viscosity ($Pa \cdot s$)	Formulation 3 (15% O/P) Viscosity ($Pa \cdot s$)
0.1	25.4	48.2	75.9
1	8.1	15.6	24.8
10	2.5	4.9	7.9
100	0.8	1.6	2.6

Table 3: Viscoelastic Properties


Parameter	Formulation 1 (5% O/P)	Formulation 2 (10% O/P)	Formulation 3 (15% O/P)
Yield Stress (Pa)	12.5	28.7	45.3
Storage Modulus (G') at 1 Hz (Pa)	150	350	580
Loss Modulus (G'') at 1 Hz (Pa)	35	80	135

Visualization of Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for formulation and rheological analysis.

Logical Relationships in Rheological Measurements

[Click to download full resolution via product page](#)

Caption: Relationship between formulation, rheology, and interpretation.

Discussion

The rheological data clearly demonstrate the impact of **octyl isononanoate** concentration on the properties of the O/W emulsions. As the concentration of the oil phase (**octyl isononanoate**) increases, a corresponding increase in viscosity, yield stress, and both the storage (G') and loss (G'') moduli is observed. This is expected as a higher concentration of dispersed oil droplets leads to a more crowded system with increased particle interactions, resulting in a more structured and viscous emulsion.[6][7]

All formulations exhibit shear-thinning behavior, which is desirable for topical products as it allows for easy spreading during application, followed by a thickening at rest to ensure the product remains on the skin. The higher yield stress in formulations with more **octyl isononanoate** indicates a greater resistance to flow from a resting state.

The oscillatory measurements show that all formulations are predominantly elastic ($G' > G''$), indicating a stable gel-like structure at rest. The increase in G' with higher **octyl isononanoate** concentration suggests a stronger and more robust internal structure, which can contribute to improved long-term stability against creaming and coalescence.

Conclusion

The rheological properties of O/W emulsions are significantly influenced by the concentration of **octyl isononanoate**. A comprehensive rheological characterization, including viscosity profiling and oscillatory tests, is crucial for understanding and predicting the performance, stability, and sensory attributes of topical formulations. The protocols and representative data presented in this application note provide a framework for the development and quality control of products containing **octyl isononanoate**.

Safety Information

Octyl isononanoate is generally considered safe for use in cosmetic products and is well-tolerated by most skin types.[8] It has a low potential for skin irritation.[5][8] Standard laboratory safety practices should be followed during the preparation and handling of these formulations. This includes wearing appropriate personal protective equipment such as safety glasses and gloves.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rawsource.com [rawsource.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-ethyl hexyl isononanoate, 71566-49-9 [thegoodsentscompany.com]
- 4. Rheology of Emulsion-Filled Gels Applied to the Development of Food Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HallStar® Octyl Isononanoate | Hallstar BPC [hallstarbeauty.com]

- 6. analyzing-testing.netzs.ch.com [analyzing-testing.netzs.ch.com]
- 7. Investigating the Rheology and Stability of Heavy Crude Oil-in-Water Emulsions Using APG08 Emulsifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. specialchem.com [specialchem.com]
- To cite this document: BenchChem. [Application Note: Rheological Characterization of Octyl Isononanoate Formulations]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12647603#measuring-the-rheological-properties-of-octyl-isononanoate-formulations>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com